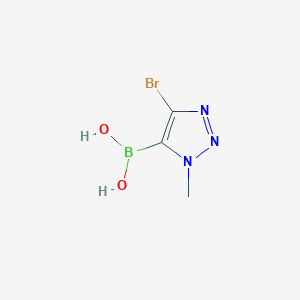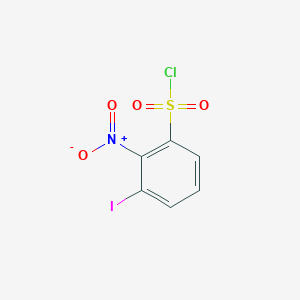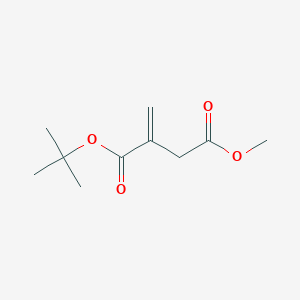
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative of quinazolinone, a heterocyclic compound. Quinazolinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolinones is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with amides . The boronic acid group can be introduced using Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .
Scientific Research Applications
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The quinazolinone core can interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one.
Boronic Acids: Other boronic acid derivatives used in Suzuki-Miyaura coupling.
Uniqueness
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to the combination of the quinazolinone core and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C10H11BN2O3 |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(2,3-dimethyl-4-oxoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-12-9-5-7(11(15)16)3-4-8(9)10(14)13(6)2/h3-5,15-16H,1-2H3 |
InChI Key |
FUTYIAGCRGUOOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C(=N2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)


![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)

![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)

![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
